In-depth Technical Guide: 3-Bromo-5-(methylthio)-1,2,4-thiadiazole (CAS: 36955-33-6)
In-depth Technical Guide: 3-Bromo-5-(methylthio)-1,2,4-thiadiazole (CAS: 36955-33-6)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole, CAS number 36955-33-6. Due to the limited availability of specific experimental and biological data for this compound in publicly accessible literature, this guide combines the available physicochemical properties of the target molecule with a broader overview of the synthesis and potential biological activities of the 1,2,4-thiadiazole class of compounds.
Compound Profile: 3-Bromo-5-(methylthio)-1,2,4-thiadiazole
Commercial availability indicates that 3-Bromo-5-(methylthio)-1,2,4-thiadiazole is utilized in research and development, likely as a chemical intermediate.[1][2] The fundamental properties are summarized below.
Physicochemical and Computational Data
The known properties of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole are presented in the following tables. This data is primarily sourced from chemical suppliers.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 36955-33-6 | [1][2] |
| Molecular Formula | C₃H₃BrN₂S₂ | [1][2] |
| Molecular Weight | 211.10 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| SMILES | CSC1=NC(=NS1)Br | [2] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |
Table 2: Computational Chemistry Data
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.0225 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Experimental Protocols
General Synthetic Approach for 1,2,4-Thiadiazoles
The synthesis of 1,2,4-thiadiazoles can be accomplished through various methods, including the oxidative cyclization of thioamides and related precursors. For the introduction of a bromine atom, a common strategy is the Sandmeyer reaction, which starts from an amino-substituted thiadiazole.
A generalized workflow for the synthesis of a bromo-thiadiazole via a Sandmeyer reaction is depicted below. This serves as a conceptual guide for a potential synthetic route.
Caption: A generalized workflow for the synthesis of a bromo-thiadiazole via a Sandmeyer reaction.
Biological Activity and Potential Applications in Drug Development
There is no specific information in the scientific literature regarding the biological activity or potential therapeutic applications of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole. However, the 1,2,4-thiadiazole scaffold is a known pharmacophore present in a wide range of biologically active molecules. This suggests that the target compound could be a valuable intermediate in the synthesis of novel therapeutic agents.
Reported Biological Activities of 1,2,4-Thiadiazole Derivatives
Derivatives of 1,2,4-thiadiazole have been reported to exhibit a diverse array of pharmacological activities, including:
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Antimicrobial and Antifungal: Many compounds containing the 1,2,4-thiadiazole ring have shown potent activity against various strains of bacteria and fungi.
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Anticancer: The thiadiazole nucleus is a component of several compounds that have demonstrated cytotoxicity against various cancer cell lines.
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Anti-inflammatory: Certain derivatives have been found to possess anti-inflammatory properties.
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Antiviral: The 1,2,4-thiadiazole scaffold has been incorporated into molecules with antiviral activity.
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Enzyme Inhibition: The structural features of the thiadiazole ring allow it to interact with the active sites of various enzymes, leading to their inhibition.
The potential for a generic 1,2,4-thiadiazole derivative to act as an enzyme inhibitor, a common mechanism of action for many drugs, is conceptually illustrated below. This is a hypothetical representation and has not been demonstrated for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole.
Caption: A conceptual diagram illustrating the potential inhibitory action of a 1,2,4-thiadiazole derivative on a target enzyme.
Conclusion
3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a commercially available compound with potential as a building block in medicinal chemistry and drug development. While specific experimental data and biological activity for this molecule are currently lacking in the public domain, the known pharmacological importance of the 1,2,4-thiadiazole scaffold suggests that this compound warrants further investigation. Researchers working with this molecule will likely need to undertake foundational studies to determine its reactivity, synthetic utility, and biological profile. The general information provided in this guide can serve as a valuable starting point for such endeavors.
